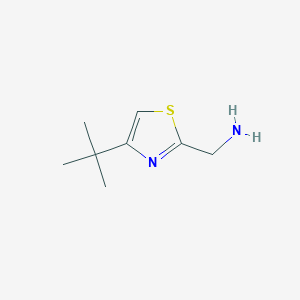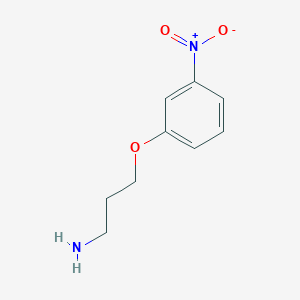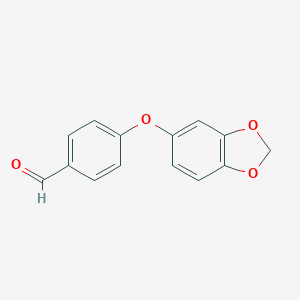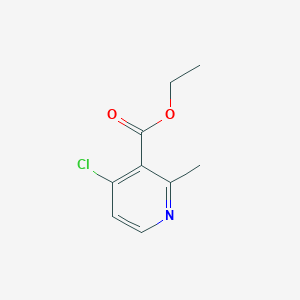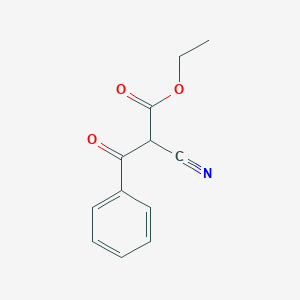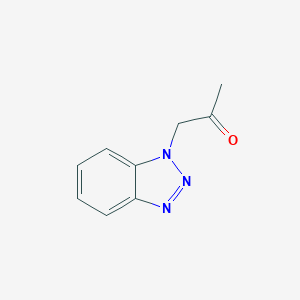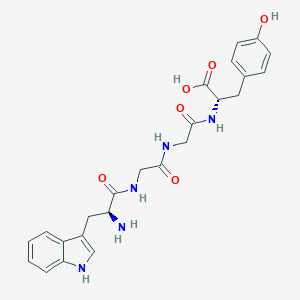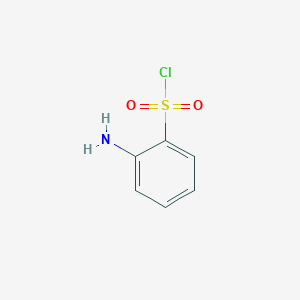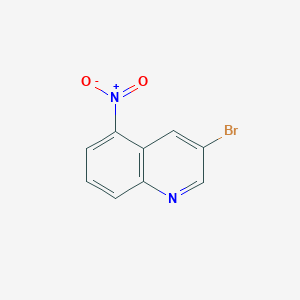![molecular formula C8H8BrNO2 B169987 [(4-Bromophenyl)amino]acetic acid CAS No. 13370-62-2](/img/structure/B169987.png)
[(4-Bromophenyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Bromophenyl)amino]acetic acid is a monocarboxylic acid . It is a growth inhibitory substance and causes the depolarization effect on the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins .
Synthesis Analysis
The synthesis of[(4-Bromophenyl)amino]acetic acid involves the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It was first prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide . Another method involves condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide . Molecular Structure Analysis
The molecular formula of[(4-Bromophenyl)amino]acetic acid is C8H7BrO2 . The molecular weight is 215.04 g/mol . The InChI is 1S/C8H7BrO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) . Chemical Reactions Analysis
[(4-Bromophenyl)amino]acetic acid reacts with sodium tetraphenylborate to form felbinac which can be further converted to xenbucin . It also undergoes ketonic decarboxylation, using DCC and DMAP, to form bis(4-bromobenzyl) ketone . Physical And Chemical Properties Analysis
[(4-Bromophenyl)amino]acetic acid is a monocarboxylic acid . The molecular weight is 215.04 g/mol . The InChI is 1S/C8H7BrO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) .
Aplicaciones Científicas De Investigación
Extraction of Nonylphenol Polyethoxy Carboxylates
Scientific Field
Summary of Application
[(4-Bromophenyl)amino]acetic acid is used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples .
Methods of Application
The exact method of application is not specified in the sources. However, it is likely that the compound is used in a solvent extraction process, where it helps to isolate the nonylphenol polyethoxy carboxylates from the sludge samples.
Results or Outcomes
The sources do not provide specific results or outcomes for this application. However, the use of [(4-Bromophenyl)amino]acetic acid in this context suggests that it may be effective in extracting nonylphenol polyethoxy carboxylates from environmental samples.
Growth Inhibitory Substance
Scientific Field
Summary of Application
[(4-Bromophenyl)amino]acetic acid is a growth inhibitory substance. It causes the depolarization effect on the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins .
Methods of Application
The compound is likely applied to the tobacco protoplasts in a controlled laboratory setting, although the exact method of application is not specified in the sources.
Results or Outcomes
The application of [(4-Bromophenyl)amino]acetic acid results in a depolarization effect on the transmembrane potential difference of the tobacco protoplasts. This suggests that the compound may have a significant impact on plant growth and development .
Synthesis of Felbinac
Scientific Field
Summary of Application
[(4-Bromophenyl)amino]acetic acid reacts with sodium tetraphenylborate to form felbinac . Felbinac is a non-steroidal anti-inflammatory drug (NSAID) used topically to reduce pain and inflammation.
Methods of Application
The compound is likely reacted with sodium tetraphenylborate in a controlled laboratory setting, although the exact method of application is not specified in the sources.
Results or Outcomes
The reaction results in the formation of felbinac, a potent NSAID. This suggests that [(4-Bromophenyl)amino]acetic acid may play a crucial role in the synthesis of certain pharmaceuticals .
Conjugation with Aspartic Acid
Scientific Field
Summary of Application
Plant protoplasts conjugate aspartic acid with [(4-Bromophenyl)amino]acetic acid to form 4-bromophenylacetyl-L-aspartic acid .
Methods of Application
The compound is likely applied to plant protoplasts in a controlled laboratory setting, although the exact method of application is not specified in the sources.
Results or Outcomes
The application of [(4-Bromophenyl)amino]acetic acid results in the formation of 4-bromophenylacetyl-L-aspartic acid. This suggests that the compound may have a significant impact on plant biochemistry .
Synthesis of Hydrazone Derivatives
Scientific Field
Summary of Application
[(4-Bromophenyl)amino]acetic acid can be used to synthesize a variety of hydrazone derivatives . These derivatives are formed by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen .
Methods of Application
The exact method of application is not specified in the sources. However, it likely involves a series of organic reactions in a controlled laboratory setting.
Results or Outcomes
The synthesis results in the formation of a variety of hydrazone derivatives. At least 19 of these hydrazones are known . These compounds may have potential applications in various fields, including medicinal chemistry.
Antimicrobial and Antiproliferative Agents
Summary of Application
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which can be synthesized from [(4-Bromophenyl)amino]acetic acid, have been studied for their potential as antimicrobial and antiproliferative agents .
Methods of Application
The compound is likely synthesized and then tested in vitro for its antimicrobial activity against a variety of bacterial and fungal species, as well as its antiproliferative activity against cancer cell lines .
Results or Outcomes
Certain derivatives have shown promising antimicrobial activity, and some have also demonstrated significant antiproliferative activity against breast cancer cell lines . This suggests that [(4-Bromophenyl)amino]acetic acid could play a crucial role in the development of new antimicrobial and anticancer drugs.
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-bromoanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWAAAOJNYRFMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426052 |
Source


|
| Record name | DL-4-BROMOPHENYLGLYCINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromoanilino)acetic acid | |
CAS RN |
13370-62-2 |
Source


|
| Record name | DL-4-BROMOPHENYLGLYCINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

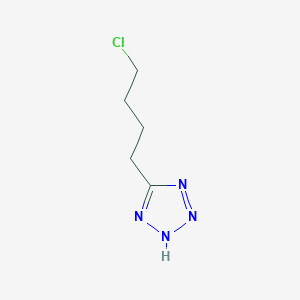
![1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate](/img/structure/B169906.png)
